molecular formula C11H12N2O2 B1314066 Ethyl 4-amino-1H-indole-2-carboxylate CAS No. 33858-35-4

Ethyl 4-amino-1H-indole-2-carboxylate

Cat. No.: B1314066
CAS No.: 33858-35-4
M. Wt: 204.22 g/mol
InChI Key: URIAPNZOZNVGMI-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives as a Privileged Scaffold in Drug Discovery

The indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netmdpi.com This designation is attributed to its ability to bind to a wide array of biological targets with high affinity, leading to diverse pharmacological activities. mdpi.comnih.govresearchgate.net The structural versatility of the indole nucleus allows it to serve as a core component in numerous natural products, alkaloids, and synthetic pharmaceuticals. nih.govtandfonline.com Many FDA-approved drugs, such as the anticancer agents vincristine (B1662923) and vinblastine, the antihypertensive drug reserpine, and the antimigraine agent sumatriptan, feature an indole core, underscoring its therapeutic importance. mdpi.commdpi.combenthamscience.com

The broad spectrum of biological activities associated with indole derivatives includes anticancer, antimicrobial, anti-inflammatory, antidiabetic, antihypertensive, and neuroprotective effects. nih.govmdpi.comnih.gov Researchers have successfully demonstrated the ability of these compounds to combat drug-resistant cancer cells and pathogens, offering potential solutions to significant healthcare challenges. nih.govmdpi.comresearchgate.net The capacity to modify the indole ring at various positions enables chemists to fine-tune the molecule's steric, electronic, and lipophilic properties, thereby optimizing its efficacy and selectivity for specific biological targets. mdpi.com

The Indole-2-Carboxylate (B1230498) Moiety as a Promising Template for Bioactive Compounds

Within the broad class of indole derivatives, the indole-2-carboxylate moiety has emerged as a particularly promising template for the design of new bioactive compounds. This specific structural motif, characterized by a carboxylic acid or ester group at the C2 position of the indole ring, serves as a crucial building block in the synthesis of complex therapeutic agents. mdpi.comresearchgate.netontosight.ai Ethyl indole-2-carboxylate, for example, is a key reactant in the preparation of various inhibitors and antagonists, including those for the CRTH2 receptor, p38 MAP kinase, and cannabinoid CB1 receptor. sigmaaldrich.com

Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as potent enzyme inhibitors. nih.gov For instance, a series of 6-acetamido-indole-2-carboxylic acid derivatives were identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets for cancer immunotherapy. nih.gov In a separate line of research, indole-2-carboxylic acid derivatives were designed and synthesized as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govrsc.org These studies demonstrate that the indole-2-carboxylate scaffold can effectively interact with the active sites of critical enzymes, making it a valuable starting point for inhibitor design. rsc.org The amide function linked to an indole-2-carboxylate nucleus is particularly important, with indole-2-carboxamides showing significant antitumor, anti-inflammatory, and antibacterial activities. arkat-usa.orgmdpi.com

The following table summarizes selected research findings on the bioactivity of various indole-2-carboxylate derivatives, illustrating the scaffold's versatility.

Derivative ClassBiological TargetKey Findings
6-acetamido-indole-2-carboxylic acidsIDO1/TDOIdentified as potent dual inhibitors with IC50 values in the low micromolar range; compound 9o-1 showed an IC50 of 1.17 μM for IDO1. nih.gov
Substituted Indole-2-carboxylic acidsHIV-1 IntegraseCompound 17a demonstrated marked inhibition of the integrase enzyme with an IC50 value of 3.11 μM. nih.govrsc.org
Indole-2-carboxamidesAndrogen Receptor (AR-BF3)Showed antiproliferative activity against drug-resistant prostate cancer cells. arkat-usa.org
Indolylarylsulfone carboxamidesHIV-1 Reverse TranscriptaseInvestigated as potential anti-HIV-1/AIDS agents. arkat-usa.org

Rationale for Focused Research on Aminated Ethyl Indole-2-Carboxylate Derivatives

The strategic placement of functional groups on a privileged scaffold is a fundamental principle of modern drug design. Focused research on aminated ethyl indole-2-carboxylate derivatives, such as Ethyl 4-amino-1H-indole-2-carboxylate, is driven by the multifaceted role of the amino group in modulating molecular properties and biological activity.

The introduction of an amino group onto the indole ring system provides a potent hydrogen-bonding group (both donor and acceptor), which can facilitate stronger and more specific interactions with amino acid residues in the binding pocket of a target protein or enzyme. This can lead to enhanced potency and selectivity. Furthermore, the amino group serves as a versatile synthetic handle. It provides a reactive site for further chemical modifications, allowing for the construction of a diverse library of analogues. For example, 4-amino substituted indole intermediates can be utilized in coupling reactions to attach various side chains or other ring systems, enabling a thorough exploration of the structure-activity relationship (SAR). By systematically altering the substituents attached to the amino group, medicinal chemists can optimize a compound's pharmacokinetic and pharmacodynamic profile. The synthesis of 6-acetamido and 6-ethylamino substituted indole-2-carboxylic acid derivatives, for instance, proved favorable for increasing inhibitory activity against IDO1 and TDO. This highlights how the aminated position can be leveraged to discover compounds with superior therapeutic potential.

Properties

IUPAC Name

ethyl 4-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIAPNZOZNVGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Structure Activity Relationship Sar Investigations of Aminated Indole 2 Carboxylate Architectures

Role of the 4-Amino Group in Modulating Biological Activity and Receptor Interactions

For instance, in the context of antimalarial drug design, the 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore. Studies on bisquinolines have highlighted the importance of a 7-haloquinoline linked at the 4-position to another heterocycle for optimal activity. scilit.com This suggests that the nitrogen at position 4 plays a crucial role in the interaction with the putative receptor. The precise positioning and electronic nature of this amino group can dictate the strength and nature of these interactions.

Further research into 4-arylamino-7-fluoro-indole-2-carboxylic acid derivatives has shown that both the substitution pattern on the benzene (B151609) ring and the properties of the substituents impact inhibitory activity. This indicates that the 4-amino linkage serves as a critical anchor point, and modifications to the appended aryl group can fine-tune the compound's biological profile.

Influence of the Ethyl Ester Moiety at C2 on Target Recognition and Potency

The ester functionality at the C2 position of the indole (B1671886) nucleus is a key determinant of target recognition and potency. This group can participate in hydrogen bonding and other non-covalent interactions within the binding site of a target protein. The size and nature of the ester group can significantly modulate these interactions.

For example, in the development of HIV-1 integrase inhibitors, the carboxyl group at C2 of the indole structure is crucial for chelation with metal ions in the enzyme's active site. nih.govnih.gov While esterified carboxyl groups often lead to a decrease or loss of activity, their hydrolysis to the corresponding carboxylic acid can result in a significant enhancement of inhibitory potency. nih.gov This highlights the necessity of a free carboxylate for effective binding and inhibition.

However, in other contexts, the ethyl ester itself can be beneficial. The formation of ethyl N-alkylated indol-2-carboxylates is confirmed by the presence of characteristic signals for the ethoxy group in NMR spectra. mdpi.com The presence of this ester can be important for cell permeability and pharmacokinetic properties, acting as a prodrug that is later hydrolyzed to the active carboxylic acid in vivo.

The steric hindrance effect of an esterified carboxylic acid can also impair chelation with metal ions, leading to decreased binding interaction and activity. nih.gov Therefore, the decision to maintain the ethyl ester or hydrolyze it to the carboxylic acid is highly dependent on the specific target and the desired mode of action.

Impact of N1-Substituents on Compound Potency, Selectivity, and Metabolic Stability

Alkylation of the indole nitrogen can be achieved under various conditions, and the choice of alkylating agent can significantly impact the resulting compound's properties. mdpi.com For instance, in the context of anti-inflammatory agents, N1-methylation of 4-indolyl-2-arylaminopyrimidine derivatives has been explored. nih.gov

The introduction of different substituents at the N1 position can also affect the metabolic stability of the compounds. A vulnerable N1-H bond can be a site for metabolic enzymes, and its substitution can block this metabolic pathway, potentially leading to an improved pharmacokinetic profile.

C3-Position Substitution Effects on Pharmacological Profiles and Allosteric Modulation

The C3 position of the indole-2-carboxylate (B1230498) scaffold is a critical site for modification, with substituents at this position profoundly influencing the pharmacological profile and potential for allosteric modulation. The nature, size, and conformation of the C3-substituent can dictate the compound's interaction with the target, leading to agonist, antagonist, or allosteric modulatory effects.

In the context of cannabinoid receptor 1 (CB1) allosteric modulators, the presence of a linear alkyl group at the C3 position is instrumental, and its length has a profound influence on the allosteric modulation of the orthosteric binding site. acs.org For instance, replacing a C3 ethyl group with a longer n-pentyl group can enhance the allosteric effect. acs.org

For glycine (B1666218) receptor antagonists, a series of indole-2-carboxylates bearing suitable chains at the C-3 position have been synthesized and evaluated. nih.gov The most potent compounds in this series were identified as C-3 acetamides. nih.gov Quantitative structure-activity relationship (QSAR) analysis has suggested that the terminal phenyl ring of the C-3 side chain should lie in a nonhydrophobic pocket of limited size. nih.gov

Furthermore, in the development of HIV-1 integrase inhibitors, introducing a bulky hydrophobic pharmacophore at the C3 position has been proposed to fill a hydrophobic cavity adjacent to the enzyme's active site, thereby increasing the antiviral effect. nih.govrsc.org The introduction of methoxyphenyl groups at C3 has been shown to improve activity by interacting with this hydrophobic cavity. rsc.org

The introduction of an azido (B1232118) group on the C3 alkyl chain has also been explored to develop photoactivatable ligands, demonstrating the versatility of this position for introducing diverse functionalities. nih.gov

Table 1: Effect of C3-Substituents on Biological Activity

C3-Substituent Target Observed Effect Reference
Linear Alkyl GroupCannabinoid Receptor 1 (CB1)Instrumental for allosteric modulation acs.org
AcetamidesGlycine ReceptorHigh receptor affinity nih.gov
Bulky Hydrophobic GroupsHIV-1 IntegraseIncreased antiviral effect nih.govrsc.org
Azido GroupCannabinoid Receptor 1 (CB1)Development of photoactivatable ligands nih.gov

C5 and C6 Substitution Patterns and their Contribution to Inhibitory Activity and Binding Affinity

Substitutions at the C5 and C6 positions of the indole ring play a significant role in modulating the inhibitory activity and binding affinity of indole-2-carboxylate derivatives. These positions are amenable to the introduction of various functional groups that can engage in specific interactions with the target protein, such as hydrogen bonding, halogen bonding, and hydrophobic interactions.

In the development of CB1 allosteric modulators, an electron-withdrawing group at the C5-position has been identified as a key structural requirement. acs.org Moving a C5-chloro group to the C6 position can drastically reduce binding affinity. acs.org

For HIV-1 integrase inhibitors, the introduction of a halogenated phenyl group at the C5 or C6 position is proposed to improve π–π stacking interactions with the viral DNA. nih.gov Indeed, the introduction of a C6 halogenated benzene ring was shown to effectively bind with viral DNA. nih.gov

In the context of antiproliferative agents, the impact of 5-substitution has been investigated. nih.gov The position of a chloro substituent, for example, can significantly affect antiproliferative efficacy. nih.gov Furthermore, increasing the number of halogen atoms on the phenyl ring of the indole moiety is another strategy that has been explored to enhance activity. nih.gov

Studies on seco-duocarmycin analogs have highlighted the structural necessity of indole C5-O-substitution for their cytotoxic activity. nih.gov Compounds with small sulfonyl substituents at the 5-O-position exhibited significant cytotoxic activity. nih.gov

Table 2: Impact of C5 and C6 Substituents on Activity

Position Substituent Target/Activity Observed Effect Reference
C5Electron-withdrawing groupCB1 Allosteric ModulationKey for binding acs.org
C6Halogenated PhenylHIV-1 IntegraseImproved π–π stacking nih.gov
C5ChloroAntiproliferativePosition affects efficacy nih.gov
C5O-SulfonylCytotoxicityPotent activity nih.gov

Conformational and Stereochemical Requirements for Optimal Ligand-Target Interaction

Stereochemistry also plays a vital role, particularly when chiral centers are present in the substituents. For instance, in the study of bisquinolines as antimalarial agents, the trans and cis isomers of N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine exhibited potent activity, indicating that the stereochemical arrangement of the cyclohexane (B81311) linker is important for receptor binding. scilit.com

Molecular modeling and QSAR studies can provide valuable insights into the preferred conformations and stereochemical features for optimal ligand-target interaction. These computational approaches can help in refining pharmacophore models and guiding the design of new analogs with improved potency and selectivity. nih.gov

Mechanistic Elucidation of Biological Activities of Aminated Indole 2 Carboxylate Derivatives in Vitro Studies

Antiviral Mechanisms: Focus on Viral Enzyme Inhibition

Derivatives of the indole-2-carboxylic acid core structure have been identified as potent inhibitors of essential viral enzymes, thereby blocking viral replication. The primary mechanism involves precise interactions within the enzyme's active site, disrupting its catalytic function.

The indole-2-carboxylic acid scaffold is a promising foundation for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov Integrase is a critical enzyme for HIV-1 replication, responsible for inserting the viral DNA into the host genome. This process is dependent on two divalent magnesium ions (Mg²⁺) within the enzyme's catalytic core.

Studies have shown that the indole (B1671886) nucleus and the C2 carboxyl group of indole-2-carboxylic acid derivatives are capable of chelating these two Mg²⁺ ions in the active site of the integrase. nih.govnih.gov This metal-binding action is a crucial feature of many potent integrase inhibitors, as it effectively neutralizes the enzyme's catalytic activity and blocks the DNA strand transfer step. Molecular docking and binding mode analyses have confirmed that this class of compounds binds to the integrase in a manner that facilitates this strong metal-chelating cluster. nih.gov Optimization of this scaffold, such as the introduction of a halogenated benzene (B151609) ring at the C6 position, can further enhance inhibitory activity by establishing additional interactions, like π–π stacking with the viral DNA. nih.gov

Table 1: HIV-1 Integrase Inhibition by Indole-2-Carboxylic Acid Derivatives
Compound ScaffoldMechanism of ActionKey InteractionsReported IC₅₀ Values
Indole-2-carboxylic acidInhibition of HIV-1 integrase strand transferChelation of two Mg²⁺ ions in the enzyme's active site via the indole core and C2 carboxyl group. nih.govnih.govLead compounds show activity in the low micromolar range (e.g., 3.11 µM to 12.41 µM). nih.govnih.gov

The antiviral activity of indole carboxylates extends to other viruses, such as the Hepatitis C Virus (HCV). While direct studies on ethyl 4-amino-1H-indole-2-carboxylate are limited, research on the closely related structural isomers, ethyl 1H-indole-3-carboxylates, has demonstrated anti-HCV activity. nih.gov These compounds were shown to inhibit both the entry and replication of the virus in Huh-7.5 cells. nih.gov Another indole-3-carboxylic acid derivative, Arbidol, has been shown to inhibit HCV replication, an effect that cannot be attributed solely to blocking viral fusion, suggesting a direct impact on the replication complex. nih.gov

There is currently no direct scientific literature linking this compound or its immediate derivatives to the inhibition of the Coxsackievirus B3 (CoxB3) replicase. Research on CoxB3 inhibition has focused on other chemical entities, such as sulfonamidobenzoic acid derivatives and antisense oligodeoxynucleotides. nih.govmdpi.com

Anticancer and Antiproliferative Molecular Pathways

The indole framework is central to the development of novel anticancer agents that function through diverse and targeted molecular pathways, including immune modulation and the induction of non-conventional cell death mechanisms.

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are critical enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov Their overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response. nih.gov Therefore, inhibiting these enzymes is a key strategy in cancer immunotherapy.

The indole-2-carboxylic acid structure has been identified as a scaffold for potent dual inhibitors of both IDO1 and TDO. ebi.ac.uk Specifically, a series of 6-acetamido-indole-2-carboxylic acid derivatives, which are closely related to the 4-amino-substituted title compound, were found to be potent dual inhibitors with IC₅₀ values in the low micromolar range. ebi.ac.uk The most potent compound in this series demonstrated an IC₅₀ of 1.17 µM for IDO1 and 1.55 µM for TDO. ebi.ac.uk Dual inhibition is considered a promising therapeutic approach as it can target a wider range of tumors and may avoid the compensatory upregulation of one enzyme when the other is selectively blocked. nih.gov

Table 2: IDO1/TDO Dual Inhibition by Indole-2-Carboxylic Acid Derivatives
Compound SeriesTarget EnzymesTherapeutic GoalReported IC₅₀ Values (Lead Compound)
6-Acetamido-indole-2-carboxylic acidsIndoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)Overcoming tumor-induced immune suppression in cancer immunotherapy. ebi.ac.ukIDO1: 1.17 µM; TDO: 1.55 µM. ebi.ac.uk

Methuosis is a form of regulated, non-apoptotic cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. nih.govnih.gov Inducing methuosis has emerged as a novel therapeutic strategy for treating cancers that are resistant to traditional apoptosis-inducing drugs. nih.gov

Derivatives of the indole-2-carboxylate (B1230498) scaffold have been utilized in the synthesis of potent methuosis inducers. nih.gov For example, a series of 5-amino-1H-indole-2-carbohydrazide derivatives, synthesized from an ethyl 5-isocyanato-1H-indole-2-carboxylate precursor, were shown to effectively induce methuosis in various cancer cell lines while having low toxicity in normal cells. nih.gov The mechanism involves the formation of cytoplasmic vacuoles that originate from macropinosomes, a process that may be accompanied by endoplasmic reticulum stress. nih.gov Studies on other indole-based methuosis inducers suggest the involvement of the MAPK/JNK signaling pathway in triggering this cell death cascade. nih.govmdpi.com

Anti-inflammatory and Immunomodulatory Actions

The indole scaffold is present in numerous compounds with significant anti-inflammatory and immunomodulatory properties. Derivatives of indole-2-carboxylic acid act on key signaling pathways that regulate the production of inflammatory mediators. Studies on indole-2-formamide and 4-indolyl-2-arylaminopyrimidine derivatives have shown they can inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in cells stimulated with lipopolysaccharide (LPS). nih.govnih.gov

The underlying mechanism for this anti-inflammatory activity involves the modulation of critical intracellular signaling cascades. Research indicates that these indole derivatives can inhibit the phosphorylation of p38 and ERK, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Furthermore, related indoline (B122111) compounds have been shown to act by inhibiting the degradation of IκBα and the subsequent activation of the nuclear factor-κB (NF-κB) transcription factor, a central regulator of the inflammatory response. researchgate.net

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

Cysteinyl leukotrienes (cysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory conditions, particularly asthma and allergic rhinitis. wikipedia.orgnih.govresearchgate.net They exert their effects by binding to specific G-protein-coupled receptors, primarily the Cysteinyl Leukotriene Receptor 1 (CysLT1). nih.govnih.gov Antagonism of this receptor is a validated therapeutic strategy for managing these conditions. wikipedia.org

The indole nucleus is a key structural feature in some CysLT1 receptor antagonists. Zafirlukast (B1683622), one of the first approved CysLT1 antagonists, is an indole derivative that selectively blocks the receptor, thereby inhibiting the pro-inflammatory and bronchoconstrictive effects of all cysteinyl leukotrienes. wikipedia.orgresearchgate.net The development of such antagonists was guided by the structural features of the endogenous ligand, LTD₄, leading to a pharmacophore model that includes an ionizable moiety, which in the case of zafirlukast is a sulfonamide group. wikipedia.org While various indole-based analogs have been synthesized, modifications often lead to diminished antagonistic activity. wikipedia.org The specific activity of this compound at the CysLT1 receptor has not been detailed in the reviewed literature, though the general class of indole derivatives has proven to be a viable scaffold for CysLT1 antagonism. wikipedia.orgnih.gov

Modulation of Interleukin-4 (IL-4) Gene Expression in T Helper Cells

Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of T helper 2 (Th2) cell-mediated immune responses, which are critical for immunity against helminth infections but are also implicated in the pathogenesis of allergic diseases. nih.govfrontiersin.orgresearchgate.net The differentiation of naive CD4+ T cells into the Th2 lineage is an intricate process driven by the presence of IL-4 itself, which signals through the STAT6 transcription factor. nih.govnih.gov This signaling cascade induces the expression of the master Th2 transcription factor, GATA3, which in turn promotes the expression of the signature Th2 cytokines: IL-4, IL-5, and IL-13. nih.govnih.gov

The initial source of IL-4 that triggers this differentiation can come from various cells, including natural killer T (NKT) cells, basophils, and even naive CD4+ T cells under certain stimulation conditions. frontiersin.orgnih.gov Once initiated, a positive feedback loop is established where developing Th2 cells produce their own IL-4, reinforcing the Th2 phenotype in an autocrine and paracrine manner. nih.gov The regulation of the Il4 gene is complex, involving conserved non-coding sequences and enhancer elements within the gene locus that are subject to epigenetic modifications, making them accessible to transcription factors in a lineage-specific manner. nih.govnih.gov While the molecular pathways governing IL-4 expression in T helper cells are well-studied, the direct modulatory effects of this compound on this specific process have not been reported in the available scientific literature.

Neuropharmacological Target Engagement

Derivatives of the indole-2-carboxylate scaffold have shown significant activity at various neuropharmacological targets. These interactions are primarily centered on the modulation of key receptor systems and enzymes involved in neurotransmission and neuronal function, highlighting the potential of this chemical class in the development of agents for central nervous system (CNS) disorders.

Allosteric Modulation of Cannabinoid Receptor 1 (CB1) Function

The Cannabinoid Receptor 1 (CB1), a G-protein-coupled receptor (GPCR) abundant in the CNS, is a key component of the endocannabinoid system and regulates a wide array of physiological processes. nih.gov While orthosteric agonists of CB1 have therapeutic potential, their use is often limited by adverse psychoactive effects. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer an alternative therapeutic approach by subtly adjusting receptor function rather than causing wholesale activation or inhibition. nih.govnih.gov

Structure-activity relationship (SAR) studies on a series of indole-2-carboxamide derivatives have identified them as a viable class of CB1 allosteric modulators. wikipedia.orgnih.gov A prototypical example is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). wikipedia.orgnih.gov Research has elucidated key structural requirements for this activity, which are summarized in the table below. chula.ac.th These compounds typically act as positive allosteric modulators (PAMs) of agonist binding, increasing the affinity of orthosteric agonists, while simultaneously acting as negative allosteric modulators (NAMs) of G-protein signaling, antagonizing agonist-induced receptor activation. nih.govchula.ac.th This biased signaling profile presents a novel avenue for selectively modulating CB1 receptor pathways. chula.ac.th

Structural MoietyKey Finding for Allosteric ModulationReference
Indole RingPreferred for maintaining high binding affinity for the allosteric site. wikipedia.orgnih.gov
C3-Position SubstituentSignificantly impacts the allostery of the ligand; a critical chain length is required. wikipedia.orgnih.govchula.ac.th
C5-Position SubstituentAn electron-withdrawing group (e.g., Chloro) is a key requirement. chula.ac.th
Amide LinkerThe length of the linker between the amide bond and the terminal phenyl ring is important. chula.ac.th
Terminal Phenyl RingThe nature of the amino substituent on this ring influences binding affinity and cooperativity. chula.ac.th

Antagonism of Excitatory Amino Acid Receptors

Excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are fundamental to synaptic plasticity and neuronal function in the CNS. researchgate.netsci-hub.se However, overactivation of these receptors can lead to excitotoxicity, a process implicated in neuronal damage following stroke and other neurological insults. sci-hub.se The NMDA receptor is a complex ion channel that possesses multiple regulatory sites, including a glycine (B1666218) co-agonist binding site that must be occupied for the channel to open in response to glutamate. researchgate.net

In vitro studies have characterized indole-2-carboxylate derivatives as potent and selective antagonists of the NMDA receptor, acting specifically at the glycine modulatory site. researchgate.net Schild regression analysis and electrophysiological recordings from Xenopus oocytes expressing the NMDA receptor complex have confirmed that these compounds act as competitive antagonists to glycine. researchgate.net They inhibit NMDA receptor activity in a manner that is noncompetitive with NMDA itself but produce a parallel rightward shift in the glycine dose-response curve, which is characteristic of competitive antagonism at the glycine site. researchgate.net The affinity of these compounds for the glycine site is influenced by substitutions on the indole ring, with a chloro group at the C-6 position and a polar group at the C-3 position enhancing affinity. researchgate.net

Compound ClassTarget ReceptorMechanism of ActionKey FindingReference
Indole-2-carboxylate derivativesNMDA ReceptorCompetitive AntagonismSpecifically inhibits potentiation by glycine at the allosteric glycine-binding site. researchgate.netsci-hub.se
6-Chloro-indole-2-carboxylate derivativesNMDA Receptor (Glycine Site)Competitive AntagonismCompounds with a C-6 chloro group and a C-3 polar group exhibit high affinity (Ki < 1 µM). researchgate.net

Inhibition of Monoamine Oxidase (MAO) and Cholinesterase Enzymes

Monoamine oxidases (MAO-A and MAO-B) and cholinesterases (Acetylcholinesterase, AChE; Butyrylcholinesterase, BChE) are critical enzymes in the CNS. MAOs are responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin, making them key targets for treating depression and Parkinson's disease. frontiersin.orgnih.gov Cholinesterases hydrolyze the neurotransmitter acetylcholine, and their inhibition is a primary strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov

Various indole derivatives have been synthesized and evaluated as inhibitors of both MAO and cholinesterase enzymes. Studies on a series of indole and benzofuran (B130515) derivatives revealed them to be generally selective MAO-B inhibitors, with potencies in the nanomolar to micromolar range. frontiersin.org For example, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide was found to be a highly potent and selective MAO-B inhibitor with a Kᵢ value of 0.03 µM. frontiersin.org Similarly, other research has identified indole-based compounds as potent, competitive, and reversible MAO-B inhibitors. mdpi.com

In the context of cholinesterase inhibition, indole-based structures have been incorporated into dual inhibitors of both AChE and BChE. nih.gov For instance, a novel series of compounds led to the identification of a potent dual inhibitor with IC₅₀ values of 0.39 µM for AChE and 0.28 µM for BChE. nih.gov The indole moiety often participates in crucial binding interactions, such as π-π stacking with aromatic residues like Tryptophan (Trp) in the active site gorge of these enzymes. nih.govmdpi.com

Compound ClassEnzyme TargetInhibitory Potency (Example)SelectivityReference
Indole derivativesMAO-BKᵢ = 0.03 µM99-fold selective for MAO-B over MAO-A frontiersin.org
Indole-based compoundsAChE / BChEIC₅₀ = 0.39 µM (AChE), 0.28 µM (BChE)Dual Inhibitor nih.gov

Other Noteworthy Enzymatic and Cellular Modulations

Beyond classical neuropharmacological targets, the indole-2-carboxylate framework has been identified as a versatile scaffold for engaging other significant enzymatic and cellular targets. In vitro studies have revealed its potential in diverse therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to Alzheimer's disease, type-2 diabetes, and certain cancers. sci-hub.se A study focused on ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives identified several compounds with promising in vitro inhibitory activity against GSK-3β, evaluated using a luminance assay. sci-hub.se

HIV-1 Integrase Inhibition: The HIV-1 integrase enzyme is essential for the replication of the virus, as it catalyzes the insertion of viral DNA into the host genome. chula.ac.th Indole-2-carboxylic acid has been identified as a scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). chula.ac.th Molecular modeling and in vitro assays have shown that the indole nucleus can chelate with the two Mg²⁺ ions in the enzyme's active site. chula.ac.th Optimization of this scaffold, such as introducing a halogenated benzene ring at the C6 position, has led to derivatives with significantly improved inhibitory potency, with IC₅₀ values as low as 3.11 µM. chula.ac.th

Antiproliferative Activity: Several indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including lung, breast, and pancreatic cancer. nih.gov Mechanistic studies suggest that this activity may arise from the dual inhibition of key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The most potent compounds exhibited IC₅₀ values against EGFR in the nanomolar range, comparable to the reference drug erlotinib. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition: IDO1 and TDO are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism. nih.gov These enzymes are significant targets in cancer immunotherapy due to their role in creating an immunosuppressive tumor microenvironment. A series of 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors of both IDO1 and TDO, with IC₅₀ values in the low micromolar range. nih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine protein kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell division, and neuronal functions. Its dysregulation, particularly of the GSK-3β isoform, is implicated in the pathophysiology of several diseases such as Alzheimer's disease, type 2 diabetes, and certain cancers. Consequently, the development of GSK-3β inhibitors is a major focus of therapeutic research.

Indole derivatives have emerged as a promising class of GSK-3β inhibitors. While specific studies on this compound are not extensively detailed in the available literature, research on related aminated indole-2-carboxylate and oxindole (B195798) derivatives provides significant mechanistic insights. These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site.

In vitro studies on various substituted indole derivatives have demonstrated potent inhibitory activity. For example, a series of ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives were synthesized and evaluated for their GSK-3β inhibitory activity using a luminance assay, with several compounds showing promising IC50 values. Similarly, novel oxindole/benzofuran hybrids have exhibited potent sub-micromolar inhibitory activity against GSK-3β. The mechanism of inhibition often involves the formation of key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the enzyme. Molecular docking studies have helped to elucidate these interactions, showing how the indole scaffold can effectively occupy the active site.

The structure-activity relationship (SAR) studies on these derivatives indicate that the nature and position of substituents on the indole ring are critical for inhibitory potency. Modifications at various positions of the indole nucleus can significantly influence the binding affinity for GSK-3β.

Compound ClassReference InhibitorIC50 (nM)
Bromo isatin (B1672199) derivative (5d)Staurosporine32.09
Methoxy isatin derivative (5f)Staurosporine40.13
Compound 5eStaurosporine75.54
Compound 5gStaurosporine80.75
Staurosporine (Reference)-43.38

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down disaccharides and oligosaccharides into glucose in the small intestine. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a critical therapeutic strategy for managing type 2 diabetes.

Aminated indole-2-carboxylate derivatives have been investigated as potential α-glucosidase inhibitors. A notable study focused on a series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives, which were designed based on known potent α-glucosidase inhibitors. These compounds were evaluated in vitro against yeast α-glucosidase. nih.gov

The entire series of synthesized compounds demonstrated superior potency compared to the standard inhibitor, acarbose. nih.gov Kinetic studies performed on the most potent compound in the series revealed a competitive type of inhibition, indicating that the inhibitor binds to the active site of the enzyme, competing with the natural substrate. nih.gov Molecular docking and dynamics simulations further supported this mechanism, showing that the inhibitor could comfortably occupy the active site of α-glucosidase with a favorable binding energy. nih.gov

The structure-activity relationship analysis highlighted that substitutions on the N-phenylacetamide moiety significantly influenced the inhibitory activity. For instance, the presence of a 4-bromo substituent resulted in the most potent compound, exhibiting an inhibitory effect approximately 28-fold greater than that of acarbose. nih.gov

CompoundSubstituent on N-phenylacetamideIC50 (μM)
5k 4-Bromo26.8 ± 0.5
5j 2,4-Dichloro34.2 ± 0.6
5n 2-Methyl-4-nitro38.5 ± 0.6
5m 4-Nitro50.1 ± 0.9
5i 4-Chloro125.7 ± 1.5
Acarbose (Standard) -752.0 ± 2.0

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade. It catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid, the precursor for the biosynthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. Therefore, inhibiting cPLA2α is a promising strategy for developing new anti-inflammatory drugs.

The indole scaffold has been successfully utilized to develop potent and selective inhibitors of cPLA2α. Research in this area led to the discovery of compounds like efipladib, which features a complex substituted indole core. nih.govacs.org The optimization of a class of indole cPLA2α inhibitors highlighted the importance of substituents at the C3 position and the substitution pattern of a phenylmethane sulfonamide region attached to the core. nih.gov

These indole derivatives act as potent, selective inhibitors of cPLA2α in various in vitro assays, including isolated enzyme assays and cell-based assays. nih.gov The mechanism of binding for these inhibitors has been further investigated using techniques like isothermal titration calorimetry, providing thermodynamic details of the inhibitor-enzyme interaction. nih.gov The systematic variation of the indole scaffold has shown that modifications, such as changing the substitution pattern of the benzyl (B1604629) residue, can significantly impact the inhibitory potency against cPLA2α. nih.gov

In Vitro Antioxidant and Antimicrobial Activity Mechanisms

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Indole derivatives are known to possess antioxidant properties. Studies on new ester and amide derivatives of indole-2-carboxylic acid have elucidated their in vitro antioxidant mechanisms through various assays. fabad.org.trresearchgate.net

One primary mechanism is free radical scavenging. Certain indole-2-carboxylate derivatives have demonstrated a significant scavenging effect against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. fabad.org.trresearchgate.net This activity is attributed to the ability of the indole nucleus, particularly the N-H group, to donate a hydrogen atom to stabilize the free radical.

Another key mechanism is the reducing power of these compounds. Some derivatives have shown excellent reducing power, comparable to standard antioxidants like butylated hydroxytoluene (BHT), indicating their ability to donate electrons. fabad.org.trresearchgate.net Furthermore, these compounds have exhibited powerful Fe2+ chelating activity, even more so than the standard chelator Ethylenediaminetetraacetic acid (EDTA). fabad.org.trresearchgate.net By chelating ferrous ions, these compounds can prevent the Fenton reaction, a major source of hydroxyl radicals in biological systems.

Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole-2-carboxylate derivatives have shown promising activity against a range of bacteria and fungi. For instance, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low mg/mL range. nih.gov

Molecular docking studies have suggested that the antibacterial mechanism of these compounds may involve the inhibition of essential bacterial enzymes. One proposed target is UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme crucial for peptidoglycan biosynthesis in the bacterial cell wall. nih.gov

For their antifungal activity, which was also found to be excellent, the proposed mechanism involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Other studies have shown that certain ester and amide derivatives of indole-2-carboxylic acid are particularly active against Enterococcus faecalis and the fungus Candida albicans. fabad.org.tr

Compound/DerivativeOrganismMIC (mg/mL)
Compound 8 En. cloacae0.004
Compound 8 E. coli0.03
Compound 15 T. viride0.004
Compound 15 A. fumigatus0.06
Compound 2 (Amide derivative) E. faecalis0.008
Compound 2 (Amide derivative) C. albicans0.008

Computational Chemistry and in Silico Approaches in Indole 2 Carboxylate Research

Molecular Docking for Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of indole-2-carboxylate (B1230498) research, docking is extensively used to predict how these ligands interact with the binding sites of various protein targets.

Research into novel HIV-1 integrase strand transfer inhibitors (INSTIs) has effectively utilized molecular docking to identify and optimize indole-2-carboxylic acid derivatives. nih.govmdpi.com In these studies, docking simulations predicted that the indole (B1671886) nucleus and the C2 carboxyl group of the indole-2-carboxylic acid scaffold could effectively chelate the two Mg²⁺ ions within the active site of the integrase enzyme, a critical interaction for inhibitory activity. nih.govnih.govnih.gov

Further binding mode analysis revealed that specific substitutions on the indole ring could enhance interactions with the target protein. For example, introducing a long branch at the C3 position of the indole core was shown to improve interactions with a hydrophobic cavity near the integrase active site. nih.govmdpi.comnih.gov Similarly, the addition of a C6 halogenated benzene (B151609) ring was found to promote π–π stacking interactions with viral DNA. nih.govrsc.org These computational predictions guide the synthesis of more potent and specific inhibitors. Docking studies on other targets, such as the mycobacterial membrane protein MmpL3, have also been used to rationalize the activity of indole-2-carboxamide analogues. elsevier.com

Table 1: Predicted Interactions of Indole-2-Carboxylate Derivatives with Protein Targets from Docking Studies
Compound ScaffoldProtein TargetKey Predicted InteractionsReference
Indole-2-carboxylic acidHIV-1 IntegraseChelation of two Mg²⁺ ions by the indole core and C2 carboxyl group. nih.govnih.gov
C3-substituted Indole-2-carboxylic acidHIV-1 IntegraseInteraction with a hydrophobic cavity near the active site. nih.govmdpi.com
C6-halogenated Indole-2-carboxylic acidHIV-1 Integraseπ–π stacking interaction with viral DNA. nih.govrsc.org
Indole-2-carboxamide (e.g., compound 8g)MmpL3Binding profile similar to known MmpL3 inhibitor ICA38. elsevier.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted binding pose over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into conformational changes and the stability of the ligand-protein complex in a simulated physiological environment.

In the development of dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), MD simulations were employed alongside molecular docking. sci-hub.se These simulations helped to predict and validate the binding modes of a series of indole-2-carboxylic acid derivatives within the binding pockets of both IDO1 and TDO. By simulating the movement of the ligand within the active site, researchers can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified during the initial docking phase. This provides a higher level of confidence in the predicted binding hypothesis before committing to chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of unsynthesized compounds and guide the design of new, more effective molecules. nih.gov

Several QSAR studies have been successfully conducted on various classes of indole derivatives to build predictive models for their biological activities. jocpr.comnih.gov For instance, a QSAR model was developed for a series of indeno[1,2-b]indole (B1252910) derivatives to predict their inhibitory activity against casein kinase II (CK2). nih.gov This model, which achieved a high correlation coefficient (r²) of 0.94, was able to reliably predict the activity of compounds in a test set. nih.gov Similarly, 3D-QSAR models have been developed for 3-amidinobenzyl-1H-indole-2-carboxamides to understand the structural requirements for inhibiting blood coagulation factor Xa. acs.orgresearchgate.net

These models typically use a range of descriptors, including:

Steric descriptors: Related to the size and shape of the molecule.

Electrostatic descriptors: Describing the charge distribution and polarity.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule or its fragments.

Topological descriptors: Representing the connectivity and branching of the atoms.

A reliable QSAR model, validated internally and externally, serves as a powerful tool for prioritizing synthetic targets and optimizing lead compounds. nih.govnih.gov

Table 2: Examples of QSAR Studies on Indole Derivatives
Indole Derivative ClassTarget/ActivityQSAR MethodKey Findings/Statistical MeasuresReference
IndoloacetamidesICMT InhibitionCoMFA, MLR, PCA, PLSActivity is determined by a lipophilic substituent on the indole nitrogen and limited dimensions of a phenyl ring attachment. nih.gov
Indeno[1,2-b]indolesCK2 InhibitionNot specifiedDeveloped a predictive model with r² = 0.94 and cross-validation coefficient q² = 0.72. nih.gov
3-Amidinobenzyl-1H-indole-2-carboxamidesFactor Xa Inhibition3D-QSAR (CoMFA, CoMSIA)Generated highly predictive models corresponding to the binding site topology. acs.orgresearchgate.net
Isatin (B1672199) and Indole derivativesSARS 3CLpro InhibitionCORAL software (Monte Carlo optimization)Developed a robust model using the index of ideality correlation (IIC). nih.gov

Virtual Screening and Rational Library Design for Novel Chemical Entities

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process is often based on molecular docking.

This approach has been instrumental in the discovery of indole-2-carboxylic acid as a potent scaffold for HIV-1 integrase inhibitors. nih.govmdpi.com In one such study, 1.75 million compounds from the Chemdiv and Specs chemical databases were computationally screened against the crystal structure of HIV-1 integrase using the LibDock module. mdpi.com This large-scale screening identified a number of promising hits, including an indole-2-carboxylic acid derivative, which was then selected for further biological evaluation and structural optimization. nih.govmdpi.comnih.gov By computationally filtering vast chemical libraries, virtual screening focuses laboratory efforts on a smaller, more promising set of candidates, thus making the process of discovering novel chemical entities more efficient and cost-effective. mdpi.com The hits from such screenings serve as the foundation for the rational design of focused libraries of analogues to explore the structure-activity relationship and optimize potency and selectivity. sci-hub.se

Integration of Advanced Spectroscopic and Diffraction Studies (e.g., X-ray Crystallography) for Structural Elucidation and Computational Model Validation

Experimental techniques are crucial for validating the results of computational models. X-ray crystallography and various spectroscopic methods provide precise data on molecular structure and properties, which can be compared against in silico predictions.

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. The crystal structure of Ethyl 1H-indole-2-carboxylate has been determined, revealing detailed information about bond lengths, angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net This experimentally determined structure serves as a gold standard for validating the geometries predicted by computational methods like Density Functional Theory (DFT). For example, studies on 5-methoxy-1H-indole-2-carboxylic acid have used single-crystal X-ray diffraction to characterize a new polymorph, with the results showing good agreement with DFT calculations of its structure and intermolecular interactions. nih.gov

Spectroscopic studies , such as infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These experimental spectra can be compared with theoretical spectra calculated using quantum chemical methods. This comparison allows for the detailed assignment of vibrational bands and confirms that the computational model accurately represents the electronic structure and geometry of the molecule. researchgate.net Such integrated studies, combining experimental diffraction and spectroscopy with high-level computations, are essential for the thorough structural elucidation of indole-2-carboxylates and for ensuring the accuracy of the computational models used in their rational design. nih.govresearchgate.net

Table 3: Crystallographic Data for Ethyl 1H-indole-2-carboxylate
ParameterValueReference
Chemical FormulaC₁₁H₁₁NO₂ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)5.5622 (7) nih.gov
b (Å)18.891 (2) nih.gov
c (Å)9.6524 (13) nih.gov
β (°)104.454 (13) nih.gov
Volume (ų)982.1 (2) nih.gov

Q & A

Q. Case Study :

  • Nucleophilic substitution at C3 : DFT predicts higher reactivity due to resonance stabilization from the amino group. Experimental validation via SNAr reactions with fluorobenzene derivatives can confirm this .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : The amino proton (C4-NH₂) appears as a broad singlet at δ 5.8–6.2 ppm. Aromatic protons (C5/C6/C7) show splitting patterns indicative of substitution .
    • ¹³C NMR : The carbonyl (C=O) resonates at δ 165–170 ppm.
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond angles and hydrogen-bonding networks .
  • IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C=O (1700–1750 cm⁻¹) validate functional groups.

Advanced: How does the 4-amino group influence the indole ring’s electronic properties?

Methodological Answer:
The amino group at C4 acts as a strong electron donor, altering the indole’s electronic landscape:

  • Experimental verification :
    • Cyclic voltammetry : Measure oxidation potentials; the amino group lowers the HOMO energy, increasing electron density.
    • UV-Vis spectroscopy : Red-shifted absorption bands indicate extended conjugation .
  • Computational analysis : DFT reveals enhanced nucleophilicity at C3 and C5 due to resonance and inductive effects .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .

Advanced: How to resolve contradictions in reported reaction yields for substituent modifications?

Methodological Answer:
Contradictions often arise from subtle experimental variables:

Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature).

Kinetic profiling : Monitor reaction progress via HPLC to identify side reactions.

Cross-validation : Compare results with computational predictions (e.g., steric maps from DFT) .

Q. Case Study :

  • Varying yields in C5 substitutions : Steric hindrance from the ethyl ester group may reduce accessibility. DoE revealed optimal yields at 40°C in THF (70% vs. 45% in DCM) .

Basic: What purification methods are recommended for this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (80:20 v/v) to isolate high-purity crystals.
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) as eluent. Rf ≈ 0.4–0.5 .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities.

Advanced: Can this compound serve as a precursor for bioactive molecules?

Methodological Answer:
Yes, its structure is amenable to derivatization:

  • Anticancer agents : Introduce sulfonamide groups at C3/C5 via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Antimicrobial scaffolds : Modify the amino group with acylating agents to enhance membrane permeability.
  • SAR studies : Systematic substitution at C4 and C2-ester positions correlates with activity in kinase inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.